N-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxo-1-tosylethyl)-4-methylbenzamide
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Overview
Description
Reagents: Tosyl chloride, base (e.g., triethylamine).
Conditions: The reaction is performed at room temperature in an organic solvent such as dichloromethane.
Coupling with 4-Methylbenzamide
Reagents: 4-methylbenzoyl chloride, base (e.g., pyridine).
Conditions: The reaction is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity, often involving:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Automated Synthesis: Using robotic systems to handle multiple steps with precision.
Purification Techniques: Such as recrystallization, chromatography, and distillation to ensure high purity of the final product.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxo-1-tosylethyl)-4-methylbenzamide typically involves multiple steps:
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Formation of the Furan-2-carbonyl Piperazine Intermediate
Reagents: Furan-2-carboxylic acid, piperazine, coupling agents (e.g., EDC, DCC).
Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or DMF, under reflux conditions.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidized derivatives of the furan ring or the piperazine moiety.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents under inert atmosphere.
Products: Reduced forms of the carbonyl groups.
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Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Often performed in polar aprotic solvents.
Products: Substituted derivatives at the furan or benzamide positions.
Common Reagents and Conditions
Solvents: Dichloromethane, DMF, THF.
Catalysts: Acid or base catalysts depending on the reaction type.
Temperature: Reactions can range from -78°C (for sensitive intermediates) to reflux conditions.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a building block for creating a variety of derivatives with potential biological activity.
Catalysis: Acts as a ligand in metal-catalyzed reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its complex structure.
Receptor Binding: May interact with specific receptors in biological systems.
Medicine
Drug Development: Investigated for its potential as an anti-tubercular agent.
Therapeutic Agents: Explored for use in treating various diseases due to its unique structural features.
Industry
Pharmaceuticals: Used in the development of new drugs.
Mechanism of Action
The mechanism by which N-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxo-1-tosylethyl)-4-methylbenzamide exerts its effects involves:
Molecular Targets: Likely targets include enzymes and receptors involved in disease pathways.
Pathways: May interfere with metabolic pathways or signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide : Known for its anti-tubercular activity.
- 3-(4-(Substituted)-piperazin-1-yl)cinnolines : Exhibits antifungal and antitumor activities.
Uniqueness
- Structural Complexity : The combination of furan, piperazine, and benzamide moieties makes it unique.
- Potential Applications : Its diverse applications in medicinal chemistry and industry set it apart from similar compounds.
This detailed overview provides a comprehensive understanding of N-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxo-1-tosylethyl)-4-methylbenzamide, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(4-methylphenyl)sulfonyl-2-oxoethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O6S/c1-18-5-9-20(10-6-18)23(30)27-24(36(33,34)21-11-7-19(2)8-12-21)26(32)29-15-13-28(14-16-29)25(31)22-4-3-17-35-22/h3-12,17,24H,13-16H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFVHXKRCJKUFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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